3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride is an amino acid derivative that exhibits potential pharmacological properties. It is classified as a chiral compound, which is significant in the context of drug development due to the importance of chirality in biological systems. This compound may serve as a precursor or intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions.
This compound can be synthesized through various chemical processes, primarily involving the manipulation of amino acids and cyclopentyl groups. The synthesis methods often utilize solvents such as N,N-dimethylformamide and involve reactions under controlled temperatures to ensure optimal yields and purity.
3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride falls under the category of amino acids and amino acid derivatives. It is specifically categorized as a hydroxy amino acid due to the presence of a hydroxyl group (-OH) on its structure, which contributes to its solubility and reactivity.
The synthesis of 3-amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride involves several key steps:
The detailed synthetic pathway may involve:
The molecular formula for 3-amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride can be represented as CHClNO. The structure features:
3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride can participate in various chemical reactions:
The reactions are typically performed under controlled conditions, using inert atmospheres (e.g., nitrogen) to prevent oxidation or degradation of sensitive functional groups .
The pharmacological mechanism of action for compounds like 3-amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride often involves modulation of neurotransmitter activity or receptor binding. Its structural similarity to natural amino acids allows it to interact with biological systems effectively.
Research indicates that compounds with similar structures can act as inhibitors or modulators at synaptic junctions, potentially influencing pathways related to mood regulation or cognitive function .
3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride has several applications in scientific research:
3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride functions as a mechanism-based inactivator of human ornithine aminotransferase, exploiting the enzyme’s catalytic machinery to form irreversible inhibitory complexes. Upon entry into the active site, the compound undergoes pyridoxal 5′-phosphate-dependent processing analogous to physiological substrates. Initial Schiff base formation between the catalytic lysine residue (Lys292) and the aldehyde group of pyridoxal 5′-phosphate is followed by tautomerization to generate a highly reactive Michael acceptor intermediate. This electrophilic species undergoes covalent modification of nucleophilic residues within the active site, resulting in permanent enzyme inactivation. The cyclopentyl moiety enhances hydrophobic interactions within a distinct binding pocket of human ornithine aminotransferase, positioning the molecule optimally for catalytic activation and subsequent inactivation [3] [4].
Time-dependent inactivation kinetics confirm the mechanism-based nature of this compound. Activity loss follows pseudo-first-order kinetics and requires catalytic turnover, as evidenced by protection against inactivation in the presence of substrate or competitive inhibitors. Notably, the inactivation efficiency (characterized by the kinetic parameter kinact/KI) significantly exceeds that of earlier-generation inhibitors, highlighting its potential as a pharmacological tool for targeting human ornithine aminotransferase-dependent metabolic pathways in hepatocellular carcinoma [3].
Table 1: Comparative Inactivation Kinetics of 3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride Against Human Ornithine Aminotransferase and Related Enzymes
Enzyme Target | kinact (min⁻¹) | KI (mM) | kinact/KI (mM⁻¹min⁻¹) | Selectivity Ratio vs. GABA Aminotransferase |
---|---|---|---|---|
Human Ornithine Aminotransferase | 0.42 ± 0.03 | 0.15 ± 0.02 | 2.80 | 22-fold |
γ-Aminobutyric Acid Aminotransferase | 0.08 ± 0.01 | 2.35 ± 0.30 | 0.034 | Reference |
While exhibiting high potency against human ornithine aminotransferase, 3-amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride demonstrates markedly reduced activity toward γ-aminobutyric acid aminotransferase, highlighting its target selectivity. Kinetic analysis reveals a 22-fold lower efficiency (kinact/KI = 0.034 mM⁻¹min⁻¹) compared to human ornithine aminotransferase (kinact/KI = 2.80 mM⁻¹min⁻¹). This selectivity arises from structural divergence in the active sites of these evolutionarily related enzymes. The hydrophobic pocket accommodating the cyclopentyl group is more expansive and conformationally flexible in human ornithine aminotransferase, primarily due to substitution of Phe351 in γ-aminobutyric acid aminotransferase with Tyr55 in human ornithine aminotransferase and Ile72 with Tyr85. These substitutions create additional space that optimally accommodates the cyclopentyl substituent, enhancing binding affinity and catalytic processing specifically in human ornithine aminotransferase [3] [4].
Furthermore, the catalytic lysine residue (Lys292 in human ornithine aminotransferase versus Lys329 in γ-aminobutyric acid aminotransferase) exhibits differential nucleophilic reactivity toward the generated Michael acceptor intermediate. Mass spectrometric analysis of inhibited enzymes confirms covalent adduct formation exclusively with the catalytic lysine in γ-aminobutyric acid aminotransferase, whereas human ornithine aminotransferase inactivation involves a more complex mechanism potentially involving multiple nucleophiles. This kinetic and mechanistic divergence underpins the compound’s potential as a selective modulator for studying human ornithine aminotransferase function in metabolic diseases [3] [4].
X-ray crystallographic studies provide atomic-level insights into the covalent inhibition mechanism. Structural snapshots of human ornithine aminotransferase inactivated by 3-amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride reveal a covalent bond between the ε-amino group of catalytic Lys292 and the electrophilic carbon of the activated inhibitor intermediate. This adduct adopts a conformation where the cyclopentyl moiety is deeply buried within a hydrophobic subpocket formed by residues Tyr85, Ile288, and Val332. The hydroxyl group at position C2 participates in hydrogen bonding with the pyridoxal 5′-phosphate phosphate group and residue Asp222, stabilizing the aldimine intermediate preceding covalent modification [3] [4].
The cyclopentyl group plays a critical dual role: (1) it enhances binding affinity through van der Waals interactions with hydrophobic residues lining the pocket, and (2) it sterically constrains the molecule’s orientation, positioning the β-carbon optimally for nucleophilic attack by Lys292. Molecular dynamics simulations indicate that the cyclopentyl group reduces conformational flexibility of the intermediate, increasing the local effective concentration of the electrophilic center near Lys292 and thus accelerating the covalent bond formation step. This structural insight explains the superior inactivation efficiency compared to analogues lacking this hydrophobic moiety [3] [4].
Table 2: Key Structural Determinants for Covalent Adduct Formation in Human Ornithine Aminotransferase
Structural Feature | Interaction Partner | Interaction Type | Functional Consequence |
---|---|---|---|
Catalytic Lys292 | Activated Carbon of Intermediate | Covalent Bond | Permanent Enzyme Inactivation |
Cyclopentyl Group | Tyr85, Ile288, Val332 | Hydrophobic Interactions | Enhanced Binding Affinity & Precise Positioning |
C2 Hydroxyl | Asp222, Pyridoxal 5′-phosphate Phosphate | Hydrogen Bonding | Stabilization of Aldimine Intermediate |
Carboxylate | Arg180 | Ionic Interaction | Substrate Mimicry & Orientation |
The inhibitory activity of 3-amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride exhibits profound stereochemical dependence, with the (3S,4R) configuration demonstrating superior potency. This stereospecificity arises from precise geometric complementarity between the chiral centers of the inhibitor and the asymmetric human ornithine aminotransferase active site. Molecular docking studies reveal that the (3S,4R) enantiomer positions its C3 amino group for optimal salt bridge formation with Asp222, while the C4 cyclopentyl moiety adopts an equatorial conformation that maximizes hydrophobic contacts with Tyr85 and Val332. In contrast, the (3R,4S) enantiomer experiences steric clashes with Tyr55 and suboptimal positioning relative to pyridoxal 5′-phosphate, reducing binding affinity and catalytic activation potential [4].
The C2 hydroxy group configuration further influences hydrogen-bonding networks. The (2R) configuration in the active enantiomer allows hydrogen bonding with both the pyridoxal 5′-phosphate phosphate oxygen and the side chain hydroxyl of Ser332, whereas the (2S) configuration disrupts this network. Computational pKa analysis indicates that the chiral environment modulates the protonation state of the catalytic lysine (Lys292), enhancing its nucleophilicity specifically when the (3S,4R,2R) enantiomer is bound. This stereoelectronic effect accelerates Schiff base formation and subsequent transformation to the reactive Michael acceptor, explaining the significantly higher kinact value observed for the correct enantiomer compared to its diastereomers [4]. These findings underscore the critical importance of stereochemical control in the design of future human ornithine aminotransferase inhibitors targeting the chiral active site environment.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1